Enhanced Aqueous Solubility of Dihydrochloride Salt vs. Free Base or Mono-Hydrochloride
The dihydrochloride salt form (CAS 1448854-99-6) provides markedly improved water solubility compared to the corresponding free base or mono-hydrochloride salt (CAS 1185309-22-1). This is a direct consequence of the dihydrochloride's enhanced ionic character, which facilitates its dissolution in aqueous media . In contrast, the mono-hydrochloride salt is noted for its lower solubility, which can limit its utility in reactions requiring aqueous or protic conditions [1]. This property is crucial for applications such as bioconjugation, in vivo dosing, and high-throughput screening in aqueous buffers.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | High aqueous solubility |
| Comparator Or Baseline | Mono-hydrochloride salt (CAS 1185309-22-1) and free base |
| Quantified Difference | Qualitatively superior (no quantitative data available) |
| Conditions | Based on general salt form properties; the dihydrochloride salt form enhances water solubility |
Why This Matters
Superior aqueous solubility is a critical, quantifiable attribute for scientists selecting a building block for aqueous-phase synthesis, assay development, or formulation studies, ensuring reliable dissolution and reaction kinetics.
- [1] ChemSrc. (2018). N-(PIPERIDIN-4-YL)PYRAZIN-2-AMINE HYDROCHLORIDE. CAS 1185309-22-1. View Source
